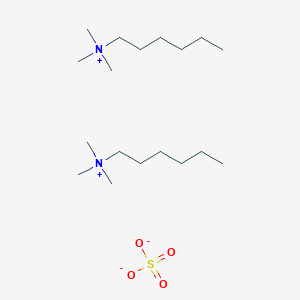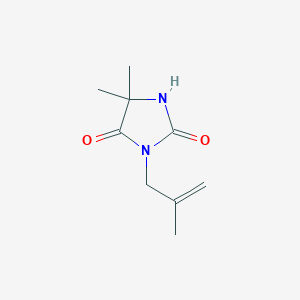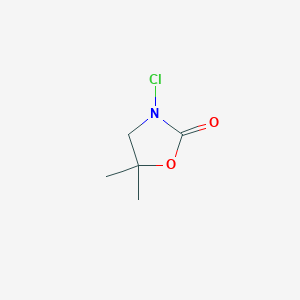
Bis(N,N,N-trimethylhexan-1-aminium) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N,N-trimethylhexan-1-aminium) sulfate is a quaternary ammonium compound. It is characterized by its two hexyl chains, each attached to a nitrogen atom that is further bonded to three methyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N,N-trimethylhexan-1-aminium) sulfate typically involves the quaternization of hexylamine with methyl iodide, followed by anion exchange to introduce the sulfate group. The reaction conditions usually require a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(N,N,N-trimethylhexan-1-aminium) sulfate can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides like bromide or chloride, and the reaction is typically carried out in polar solvents such as acetonitrile.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with bromide can yield Bis(N,N,N-trimethylhexan-1-aminium) bromide .
Scientific Research Applications
Bis(N,N,N-trimethylhexan-1-aminium) sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(N,N,N-trimethylhexan-1-aminium) sulfate involves its ability to interact with various molecular targets through ionic and hydrophobic interactions. These interactions can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound can facilitate the transfer of ions and molecules across phase boundaries, enhancing reaction rates in phase transfer catalysis .
Comparison with Similar Compounds
Similar Compounds
- Bis(N,N,N-trimethylhexan-1-aminium) bromide
- Bis(N,N,N-trimethylhexan-1-aminium) chloride
- Bis(N,N,N-trimethylhexan-1-aminium) iodide
Uniqueness
Bis(N,N,N-trimethylhexan-1-aminium) sulfate is unique due to its sulfate anion, which imparts different solubility and reactivity properties compared to its halide counterparts. This makes it particularly useful in applications where sulfate ions are preferred or required .
Properties
CAS No. |
59863-15-9 |
|---|---|
Molecular Formula |
C18H44N2O4S |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
hexyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/2C9H22N.H2O4S/c2*1-5-6-7-8-9-10(2,3)4;1-5(2,3)4/h2*5-9H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
ZDLAOUDNAZOOCS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCC[N+](C)(C)C.CCCCCC[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)
![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)





![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)


![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)

